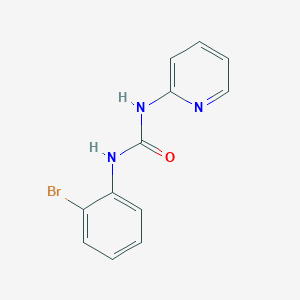

N-(2-BROMOPHENYL)-N'-(2-PYRIDYL)UREA

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)-3-pyridin-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O/c13-9-5-1-2-6-10(9)15-12(17)16-11-7-3-4-8-14-11/h1-8H,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJIEZFERLYYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 2 Bromophenyl N 2 Pyridyl Urea

Established Synthetic Routes and Precursor Chemistry

The construction of the N-(2-bromophenyl)-N'-(2-pyridyl)urea scaffold can be achieved through several strategic bond formations, primarily centered around the creation of the urea (B33335) linkage.

The most traditional and widely employed method for urea synthesis involves the reaction of an amine with an isocyanate. nih.gov This approach can be adapted for the synthesis of the target compound in two primary ways: the reaction of 2-bromophenyl isocyanate with 2-aminopyridine (B139424), or the reaction of phenyl isocyanate with a precursor where the 2-bromoaniline (B46623) and 2-aminopyridine moieties are already linked.

The isocyanate intermediates are typically generated in situ from the corresponding amine using phosgene (B1210022) or safer phosgene equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov The reaction of an amine with phosgene or its substitutes in the presence of a base yields the isocyanate, which is then treated with a second, different amine to form the unsymmetrical urea. nih.gov

Another established nucleophilic addition strategy involves the use of carbamates. Phenyl carbamates, prepared from the corresponding amine, can react with another amine under thermal or catalytic conditions to yield the desired urea, releasing phenol (B47542) as a byproduct. google.com This method avoids the direct handling of highly toxic phosgene and can be amenable to large-scale synthesis. google.com A general method for the solid-phase synthesis of ureas has also been developed using a p-nitrophenyl carbamate (B1207046) intermediate, which reacts with primary or secondary amines to give products of high purity. researchgate.net

More recently, methods using hypervalent iodine reagents such as PhI(OAc)₂ have been developed to mediate the coupling of amides and amines to form unsymmetrical ureas under mild, metal-free conditions. researchgate.netnih.gov

Table 1: Overview of Nucleophilic Addition Strategies for Urea Synthesis

| Method | Precursor 1 | Precursor 2 | Reagent/Mediator | Key Intermediate | Reference |

|---|---|---|---|---|---|

| Isocyanate Route | 2-Bromoaniline | 2-Aminopyridine | Phosgene, Triphosgene, CDI | 2-Bromophenyl isocyanate | nih.gov |

| Carbamate Route | Phenyl N-(2-bromophenyl)carbamate | 2-Aminopyridine | Heat or Catalyst | - | google.com |

Note: The table provides generalized examples of the synthetic approaches.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-N bond formation. While direct arylation of a pre-formed urea is one possibility, a more documented strategy involves the synthesis of a key precursor via direct arylation, which is then converted to the final urea product.

A notable strategy is the palladium-catalyzed direct C-H arylation of pyridine (B92270) N-oxides. researchgate.net Research by Fagnou and others has demonstrated that pyridine N-oxide can be directly arylated at the 2-position with various aryl halides. researchgate.netnih.gov Specifically, a method for the direct arylation of pyridine N-oxide with 2-bromoacetanilides has been developed to synthesize 2-(2-acetamidoaryl)pyridine N-oxides. nih.gov This reaction proceeds in useful yields, often promoted by microwave heating, and serves as an efficient route to precursors for more complex heterocyclic systems. nih.gov Subsequent hydrolysis of the acetamido group and deoxygenation of the N-oxide would provide 2-(2-aminophenyl)pyridine, a direct precursor which could then be reacted with a 2-bromophenyl-containing reagent to form the urea.

Table 2: Palladium-Catalyzed Direct Arylation of Pyridine N-oxide with 2-Bromoacetanilides

| Entry | 2-Bromoacetanilide | Conditions | Yield of 2-(2-acetamidoaryl)pyridine N-oxide (%) | Reference |

|---|---|---|---|---|

| 1 | 2-Bromoacetanilide | Pd(OAc)₂, P(t-Bu)₃·HBF₄, K₂CO₃, Toluene, MW, 130 °C, 30 min | 78 | nih.gov |

| 2 | 2-Bromo-4,5-dimethoxyacetanilide | Pd(OAc)₂, P(t-Bu)₃·HBF₄, K₂CO₃, Toluene, MW, 130 °C, 30 min | 86 | nih.gov |

| 3 | 2-Bromo-5-nitroacetanilide | Pd(OAc)₂, P(t-Bu)₃·HBF₄, K₂CO₃, Toluene, MW, 130 °C, 30 min | 55 | nih.gov |

Source: Data adapted from D. A. C. Beck, et al. (2011). nih.gov

This approach highlights the utility of palladium catalysis in constructing the core biaryl structure of the target molecule's precursors.

An innovative and efficient method for the synthesis of N'-pyridin-2-yl ureas involves the acid-catalyzed reaction of pyridine N-oxides with cyanamides. mdpi.comnih.gov This protocol has been successfully applied to prepare a diverse range of N,N-dialkyl-N'-(pyridin-2-yl)-ureas. mdpi.com

In this reaction, the pyridine N-oxide is activated by an acid, such as methanesulfonic acid (MsOH), which facilitates a nucleophilic attack by the cyanamide. The reaction proceeds under heating, either in a solvent like acetonitrile (B52724) or under solvent-free conditions, to afford the desired urea derivatives in moderate to good yields. mdpi.comnih.gov While the reported examples primarily focus on N,N-dialkyl cyanamides, this pathway represents a significant synthetic strategy for the N'-pyridyl urea moiety. Adapting this method using an aryl cyanamide, such as N-cyano-2-bromoaniline, could potentially provide a direct route to this compound.

The yields for the synthesis of various N,N-dialkyl-N′-(pyridin-2-yl)-ureas using this method typically range from 42% to 76%. mdpi.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms and key intermediates is crucial for optimizing synthetic routes and improving yields.

The mechanisms for the formation of this compound vary depending on the synthetic approach.

Nucleophilic Addition via Isocyanate: This is the most classic mechanism. The first step involves the formation of an isocyanate (e.g., 2-bromophenyl isocyanate) from an amine precursor (2-bromoaniline) using a phosgenating agent. This highly electrophilic intermediate is then attacked by the nucleophilic nitrogen of the second amine (2-aminopyridine). A subsequent proton transfer results in the final urea product. nih.gov

Palladium-Catalyzed Direct Arylation: The mechanism for the direct arylation of pyridine N-oxides is believed to proceed through a catalytic cycle involving a palladium(0)/palladium(II) couple. A plausible pathway involves the oxidative addition of the aryl halide to the Pd(0) species, followed by coordination of the pyridine N-oxide. The key step is the deprotonation or C-H activation at the C2 position of the pyridine ring, which can occur via a concerted metalation-deprotonation (CMD) pathway. nih.govresearchgate.net This forms a palladacycle intermediate. Subsequent reductive elimination yields the 2-arylpyridine N-oxide product and regenerates the active Pd(0) catalyst. researchgate.net

Acid-Catalyzed Reaction of Pyridine N-Oxides: In this mechanism, the acid (e.g., MsOH) protonates the oxygen atom of the pyridine N-oxide, significantly increasing the electrophilicity of the pyridine ring, particularly at the C2 position. semanticscholar.orgumich.edu This activated complex is then susceptible to nucleophilic attack by the nitrogen atom of the cyanamide. A subsequent rearrangement and tautomerization of the resulting intermediate would lead to the stable urea product. mdpi.comnih.gov

Systematic optimization of reaction parameters is essential for maximizing the efficiency of any synthetic protocol.

For palladium-catalyzed direct arylation , studies have shown that the choice of catalyst, ligand, base, solvent, and temperature profoundly impacts the reaction outcome. nih.govnih.gov For the arylation of pyridine N-oxide with 2-bromoacetanilides, microwave heating was found to significantly shorten reaction times compared to conventional heating, while maintaining high yields. nih.gov The ligand, such as P(t-Bu)₃, is often crucial for achieving high catalytic activity. researchgate.netnih.gov

In the development of hypervalent iodine-mediated urea synthesis , various parameters including solvent, temperature, and the nature of the base have been optimized. researchgate.net For the coupling of p-toluamide and piperidine, for instance, a screen of conditions revealed that using K₃PO₄ as the base in 1,2-dichloroethane (B1671644) (DCE) at 80 °C provided the optimal yield.

Table 3: Optimization of I(III)-Mediated Urea Synthesis

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | 1,2-DCE | 80 | 25 |

| 2 | Cs₂CO₃ | 1,2-DCE | 80 | 33 |

| 3 | K₃PO₄ | 1,2-DCE | 80 | 52 |

| 4 | K₃PO₄ | CH₃CN | 80 | 41 |

| 5 | K₃PO₄ | Toluene | 80 | 15 |

Source: Data adapted from M. Ayaz, et al. (2024), for the reaction of p-toluamide with piperidine. researchgate.netmdpi.com

For the acid-catalyzed synthesis from pyridine N-oxides , optimization involves screening different acids and reaction conditions (solvent vs. solvent-free) to achieve the best conversion and yield for specific substrates. mdpi.com These studies collectively demonstrate that careful tuning of reaction parameters is key to the successful synthesis of complex ureas like this compound.

Green Chemistry Approaches in this compound Synthesis

Currently, there is no specific information available in the scientific literature that directly corresponds to the green chemistry synthesis of this compound. The following subsections represent aspirational areas for research rather than a summary of existing work.

Solvent-Free or Aqueous Media Reactions

No published research could be identified that details the synthesis of this compound using solvent-free conditions or in aqueous media. Conventional organic solvents are significant contributors to chemical waste and environmental pollution. The development of a synthetic protocol that operates without a solvent or utilizes water as a benign reaction medium would represent a significant advancement in the sustainable production of this compound. Future research in this area would need to establish proof-of-concept and optimize reaction conditions such as temperature and reaction time to achieve viable yields.

Table 1: Hypothetical Data for Future Research on Solvent-Free/Aqueous Synthesis

| Entry | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Notes |

| 1 | 2-Bromoaniline | 2-Pyridyl isocyanate | Solvent-free, 80°C, 2h | Data not available | Exploratory reaction |

| 2 | 2-Bromophenyl isocyanate | 2-Aminopyridine | Aqueous, 60°C, 4h | Data not available | Phase-transfer catalyst may be needed |

This table is for illustrative purposes only and does not represent actual experimental data.

Catalyst-Free Methodologies

Similarly, the scientific literature lacks reports on catalyst-free synthetic routes for this compound. Many conventional methods for urea synthesis rely on catalysts, which can be expensive, toxic, or require complex removal processes from the final product. A catalyst-free approach, likely driven by thermal activation or other physical methods, would offer advantages in terms of process simplification, cost reduction, and waste minimization. The viability of such a method would depend on the intrinsic reactivity of the starting materials under the applied conditions.

Table 2: Potential Catalyst-Free Reaction Parameters for Investigation

| Entry | Starting Material A | Starting Material B | Temperature (°C) | Time (h) | Achieved Yield (%) |

| 1 | 2-Bromoaniline | N,N'-Carbonyldiimidazole | 100 | 6 | Data not available |

| 2 | 2-Aminopyridine | 2-Bromophenyl isocyanate | 25 (Room Temp) | 24 | Data not available |

This table is for illustrative purposes only and does not represent actual experimental data.

The absence of specific research in these green chemistry domains for this compound highlights a clear opportunity for chemical researchers to contribute to the field of sustainable organic synthesis.

Computational and Theoretical Investigations of this compound

Therefore, it is not possible to provide detailed, scientifically accurate information for the requested sections and subsections, including:

Optimized geometries and electronic structure

Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO)

Electrostatic potential surfaces and charge distribution

Dynamic behavior in solution and gas phase

Conformational landscape and energy minima

While general principles of these computational methods are well-established for similar molecules, such as other substituted ureas or pyridyl compounds, applying them to this compound without specific research would be speculative and would not adhere to the required standards of scientific accuracy.

Further research or original computational studies would be required to generate the data necessary to fulfill the detailed outline provided in the user's request.

Computational and Theoretical Investigations of N 2 Bromophenyl N 2 Pyridyl Urea

Reactivity Prediction and Reaction Mechanism Modeling

Computational modeling is instrumental in predicting the reactivity of N-(2-bromophenyl)-N'-(2-pyridyl)urea and elucidating potential reaction mechanisms. By calculating molecular properties and mapping out potential energy surfaces, researchers can identify the most likely sites for chemical reactions and the pathways through which they might occur. For instance, theoretical studies on urea (B33335) derivatives often explore reactions such as hydrolysis or thermal decomposition.

A critical aspect of modeling reaction mechanisms is the characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the rate of the reaction. For a hypothetical reaction involving this compound, computational methods would be employed to locate the geometry of the transition state.

This process involves sophisticated algorithms that search the potential energy surface for a first-order saddle point—a point that is an energy maximum in the direction of the reaction coordinate and an energy minimum in all other directions. Once a transition state geometry is located, a frequency calculation is performed. The presence of a single imaginary frequency confirms that the structure is indeed a true transition state. The vibrational mode corresponding to this imaginary frequency visualizes the atomic motions that lead from the reactant, through the transition state, to the product.

For example, in a hypothetical intramolecular cyclization reaction of this compound, the transition state would feature partially formed and partially broken bonds as the pyridyl nitrogen attacks the phenyl ring, leading to the displacement of the bromine atom. The characterization of this transition state would provide crucial insights into the feasibility and kinetics of such a reaction.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

| Parameter | Description | Hypothetical Value |

| Geometry | Key interatomic distances and angles defining the transition state structure. | e.g., N(pyridyl)-C(phenyl) distance: ~2.2 Å |

| Energy | The energy of the transition state relative to the reactants. | e.g., Activation Energy (ΔE‡): 25 kcal/mol |

| Imaginary Frequency | The single imaginary vibrational frequency confirming the transition state. | e.g., -350 cm⁻¹ |

| Vibrational Mode | The atomic motions corresponding to the imaginary frequency. | e.g., N(pyridyl)-C(phenyl) bond formation and C(phenyl)-Br bond breaking. |

This table is illustrative and presents hypothetical data that would be obtained from a computational characterization of a transition state.

A theoretical reaction energy profile provides a quantitative depiction of the energy changes that occur as reactants are converted into products. By plotting the energy of the system against the reaction coordinate, a clear picture of the reaction mechanism, including intermediates and transition states, can be obtained.

For example, a theoretical reaction energy profile for the hydrolysis of the urea linkage would show the energy of the starting materials (this compound and water), the transition state for the nucleophilic attack of water on the carbonyl carbon, any tetrahedral intermediates, and the final products (2-bromoaniline, 2-aminopyridine (B139424), and carbon dioxide). Such profiles are invaluable for comparing different possible reaction pathways and determining the most favorable mechanism.

Table 2: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + other reactant(s) | 0.0 |

| Transition State 1 | The highest energy point leading to an intermediate or product. | +25.0 |

| Intermediate | A metastable species formed during the reaction. | +5.0 |

| Transition State 2 | The transition state for the conversion of the intermediate. | +15.0 |

| Products | The final chemical species formed in the reaction. | -10.0 |

This table presents a hypothetical set of relative energies for a multi-step reaction, illustrating the kind of data generated in theoretical reaction energy profile calculations.

Coordination Chemistry of N 2 Bromophenyl N 2 Pyridyl Urea As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving pyridyl-urea type ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies on N-(2-BROMOPHENYL)-N'-(2-PYRIDYL)UREA are not extensively detailed in the available literature, the general synthetic routes for analogous N,N-dialkyl-N′-(pyridin-2-yl)-ureas can be extrapolated. These syntheses often involve mixing the ligand and a metal (II) halide, such as copper (II) chloride, in a solvent like ethanol. The resulting complexes can then be isolated as crystals upon slow evaporation of the solvent.

Characterization of these complexes is comprehensive, employing a variety of analytical techniques. Elemental analysis (C, H, N) is fundamental in confirming the stoichiometry of the synthesized complexes. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to identify the mass of the complex ions in solution, providing further evidence for the proposed structures.

It is widely recognized that 2-pyridyl urea (B33335) derivatives are effective N,O-chelate ligands, forming stable complexes with transition metals. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the urea moiety. This chelation forms a stable five- or six-membered ring with the metal center. The electronic structure of urea, which can be described as a resonance hybrid, allows for coordination through either the oxygen or nitrogen atoms of the amide group. However, in the case of 2-pyridyl ureas, the steric and electronic arrangement strongly favors coordination involving the pyridyl nitrogen and the adjacent carbonyl oxygen.

The stoichiometry of metal complexes with pyridyl-urea ligands is often found to be in a 1:2 metal-to-ligand ratio, though other stoichiometries can occur depending on the metal ion, the counter-ion, and the reaction conditions. For instance, biligand copper (II) complexes are commonly synthesized. The geometry of these complexes is highly dependent on the coordination number of the central metal ion and the nature of the ligands.

The choice of the metal center has a profound impact on the properties of the resulting complex. The electronic configuration of the metal ion dictates the preferred coordination geometry. For example, nickel (II) can form octahedral, square planar, tetrahedral, or trigonal bipyramidal complexes depending on the ligand field. The metal ion also influences the thermal stability of the complex. Coordination to a metal center often stabilizes the ligand, leading to decomposition temperatures that are significantly higher than that of the free ligand.

Furthermore, the metal center can affect the redox properties and potential catalytic activity of the complex. The nature of the metal-ligand bond, whether more ionic or covalent, will also be a function of the specific metal ion used.

Structural Analysis of this compound Metal Complexes

The detailed structural elucidation of metal complexes is crucial for understanding their chemical behavior. This is typically achieved through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

For analogous copper (II) complexes of 2-pyridyl ureas, X-ray analysis has confirmed various structural motifs, including the impact of the Jahn-Teller effect on the coordination geometry. In silver (I) complexes of urea-substituted pyridyl ligands, X-ray diffraction has revealed both chain-like structures and discrete "pincer" arrangements, depending on the ligand and counter-ion.

Table 1: Representative Crystallographic Data for Related Urea Compounds

| Compound | Crystal System | Space Group | Key Features |

| N-(4-bromophenyl)urea | Monoclinic | P2₁ | Planar urea and benzene (B151609) moieties, intermolecular N-H···O hydrogen bonds. |

| [Ag(N-(pyridin-4-yl)urea)₂]NO₃·H₂O | - | - | Chain-like structure with a linear Ag(I) center and a recurring R²₂(8) hydrogen-bonding motif. |

Note: This table is illustrative and based on related structures due to the absence of specific data for this compound complexes.

Spectroscopic methods are invaluable for characterizing metal complexes, especially in the absence of single-crystal X-ray data.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining the coordination sites of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the functional groups involved in bonding are observed. For urea-containing ligands, the C=O stretching frequency is a key diagnostic marker. In free 2-pyridyl urea ligands, the C=O stretch appears at a higher frequency (e.g., 1641–1694 cm⁻¹). Upon coordination to a metal center through the oxygen atom, this band shifts to a lower frequency (e.g., 1600–1649 cm⁻¹). This red shift is a strong indication of N,O-chelation. Conversely, if coordination were to occur through the amide nitrogen, the C=O stretching frequency would be expected to shift to a higher frequency. The N-H stretching frequencies can also be affected by coordination and hydrogen bonding within the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to a metal. Protons near the coordination sites, such as those on the pyridine ring and the N-H protons of the urea group, are expected to show significant shifts. In some cases, NMR can be used to study the spin state of paramagnetic complexes in solution.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Ligand-based π→π* and n→π* transitions are typically observed in the UV region. The coordination of a metal ion can cause shifts in these bands. In the case of transition metal complexes, d-d electronic transitions can appear in the visible region of the spectrum. The position and intensity of these bands can provide information about the geometry of the coordination sphere around the metal ion. For example, the UV-Vis spectra of copper (II) complexes can be indicative of a distorted octahedral or square planar geometry.

Table 2: Expected Spectroscopic Shifts Upon Coordination

| Spectroscopic Technique | Key Observable | Expected Change Upon N,O-Chelation |

| IR Spectroscopy | C=O stretch (ν_C=O) | Shift to lower frequency (red shift) |

| Pyridine ring vibrations | Shifts indicative of coordination at the nitrogen atom | |

| NMR Spectroscopy | Pyridyl proton signals | Downfield shift due to deshielding upon coordination |

| Urea N-H proton signals | Shift and possible broadening due to coordination and/or hydrogen bonding | |

| UV-Vis Spectroscopy | Ligand-based transitions | Shifts in π→π* and n→π* bands |

| d-d transitions | Appearance of new bands in the visible region for transition metals |

Theoretical Studies of Metal-Ligand Interactions

Theoretical and computational chemistry provide profound insights into the stability, bonding, and electronic characteristics of metal complexes. For derivatives of 2-pyridyl urea, Density Functional Theory (DFT) is a commonly employed method to elucidate these properties. While specific theoretical studies exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing studies on closely related N,N'-disubstituted pyridyl-urea and bromophenyl-urea compounds. These studies on analogous systems allow for the extrapolation of expected behaviors and properties.

Theoretical calculations for metal complexes of N-pyridylurea ligands typically reveal a chelate-type coordination. The ligand is expected to act as a bidentate N,O-donor, coordinating to a metal center through the pyridyl nitrogen and the carbonyl oxygen atom of the urea group, forming a stable five-membered chelate ring. This coordination mode is a well-established characteristic for 2-pyridyl urea derivatives when forming complexes with transition metals. nih.gov

Bonding Characteristics: The formation of the metal complex significantly influences the geometry of the this compound ligand. Upon coordination, changes in bond lengths and angles within the ligand are anticipated. For instance, the C=O bond of the urea moiety is expected to lengthen due to the coordination of the oxygen atom to the metal, which weakens the double bond character. Concurrently, the C-N bonds within the urea fragment may shorten. The planarity of the urea unit and its orientation relative to the pyridyl and bromophenyl rings are also key structural parameters. In the uncoordinated state, the phenyl and urea groups in similar structures, like N-(4-bromophenyl)urea, are often rotated with respect to each other. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool to understand the donor-acceptor interactions between the ligand and the metal. This analysis quantifies the charge transfer and the stabilization energies associated with these interactions. For a hypothetical metal complex of this compound, significant charge transfer is expected from the lone pairs of the pyridyl nitrogen (LP(N)) and the carbonyl oxygen (LP(O)) to the vacant orbitals of the metal center. The stabilization energies (E(2)) derived from NBO calculations provide a quantitative measure of the strength of these metal-ligand bonds.

Table 1: Representative Theoretical Bond Parameters for a Coordinated N-pyridylurea Ligand (Hypothetical)

| Parameter | Free Ligand (Typical) | Coordinated Ligand (Expected) |

| Bond Lengths (Å) | ||

| M-N (pyridyl) | - | ~2.0 - 2.2 |

| M-O (carbonyl) | - | ~2.0 - 2.3 |

| C=O (urea) | ~1.23 | ~1.25 - 1.28 |

| C-N (pyridyl-urea) | ~1.38 | ~1.36 |

| C-N (phenyl-urea) | ~1.41 | ~1.40 |

| **Bond Angles (°) ** | ||

| N(py)-M-O(urea) | - | ~75 - 85 |

Note: The values presented in this table are illustrative and based on typical data from DFT studies on similar N-pyridylurea metal complexes. They are not experimental values for this compound.

The electronic properties of metal complexes determine their reactivity, magnetic behavior, and spectroscopic characteristics. Theoretical methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in elucidating these properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and kinetic stability of the complex. A smaller gap generally implies higher reactivity. nih.gov

In metal complexes of this compound, the HOMO is likely to have significant contributions from the p-orbitals of the bromophenyl ring and the urea moiety, while the LUMO is expected to be centered on the pyridine ring and the metal ion. The precise nature and energy of these orbitals will, of course, depend on the specific metal ion involved. The coordination of the ligand to the metal typically leads to a decrease in the HOMO-LUMO gap compared to the free ligand, indicating an increase in the reactivity of the system.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For a complex of this compound, the MEP would likely show negative potential around the non-coordinated urea nitrogen and the bromine atom, indicating susceptibility to electrophilic attack. The regions around the hydrogen atoms of the urea group would exhibit positive potential.

Table 2: Representative Theoretical Electronic Properties for Metal Complexes of Substituted Pyridylureas (Hypothetical)

| Property | Complex 1 (e.g., M = Cu(II)) | Complex 2 (e.g., M = Ni(II)) |

| HOMO Energy (eV) | ~ -6.5 | ~ -6.2 |

| LUMO Energy (eV) | ~ -2.0 | ~ -1.8 |

| HOMO-LUMO Gap (eV) | ~ 4.5 | ~ 4.4 |

| Dipole Moment (Debye) | ~ 5.0 | ~ 4.8 |

Note: These values are representative examples derived from computational studies on analogous metal-pyridylurea systems and serve to illustrate expected trends. researchgate.netmdpi.com They are not specific experimental or calculated values for complexes of this compound.

Intermolecular Interactions and Supramolecular Assemblies Involving N 2 Bromophenyl N 2 Pyridyl Urea

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional forces in the supramolecular assembly of urea (B33335) derivatives. The urea group provides two N-H donor sites and a C=O acceptor site, while the pyridyl group offers an additional strong hydrogen bond acceptor in its nitrogen atom.

The structure of N-(2-bromophenyl)-N'-(2-pyridyl)urea allows for both intramolecular and intermolecular hydrogen bonding. A common feature in 2-pyridyl ureas is the formation of an intramolecular N-H···N hydrogen bond between the urea N-H group adjacent to the pyridine (B92270) ring and the pyridine nitrogen atom. This interaction stabilizes a planar, trans-cis geometry of the urea fragment and is a recurring motif in related structures like N-(2-furoyl)-N'-(2-pyridyl)thiourea. nih.gov

Intermolecularly, the remaining N-H donor on the urea linkage and the carbonyl oxygen are key participants. The most prevalent intermolecular hydrogen bonds are of the N-H···O and N-H···N types. In diaryl ureas containing a strong acceptor group like pyridine, the N-H donors often preferentially bond to the pyridyl nitrogen instead of exclusively forming the classic urea-to-urea N-H···O tape or ribbon structure. researchgate.net This competition between the urea oxygen and the pyridyl nitrogen as hydrogen bond acceptors is a critical factor in determining the final supramolecular architecture. researchgate.netmdpi.com The formation of these bonds can lead to various well-defined motifs, such as dimers and chains. nih.govresearchgate.net

Table 1: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Type | Description |

|---|---|---|---|

| N-H (pyridyl side) | N (pyridyl) | Intramolecular | Stabilizes a planar conformation of the molecule. nih.gov |

| N-H (phenyl side) | O=C (urea) | Intermolecular | Forms dimers or chains, a common urea synthon. researchgate.net |

Pi-Stacking and Aromatic Interactions

The two aromatic rings in this compound—the bromophenyl and pyridyl rings—are capable of engaging in π-stacking and other aromatic interactions. nih.gov These interactions, which include π-π and C-H···π contacts, are crucial for stabilizing the crystal structure in three dimensions by linking the primary hydrogen-bonded networks.

The geometry of these interactions can vary from parallel face-to-face stacking to offset or edge-to-face arrangements. In similar aromatic structures, the distances for π-π stacking (centroid-to-centroid) are typically in the range of 3.75 to 3.95 Å. researchgate.net These interactions are often found in conjunction with hydrogen bonds and can significantly influence the electronic properties of the assembled state. nih.govrsc.org The interplay between hydrogen bonding and π-π stacking defines the final packing pattern of the molecules. rsc.org

Table 2: Aromatic Interaction Parameters in Related Systems

| Interaction Type | Typical Distance (Å) | Significance |

|---|---|---|

| π-π Stacking | 3.754 - 3.952 researchgate.net | Stabilizes packing between aromatic rings. |

Crystal Engineering Principles and Self-Assembly Mechanisms

The supramolecular architecture of this compound is a prime example of crystal engineering, where the molecular structure is designed to direct a specific self-assembly pathway. The assembly process is governed by the relative strengths and directionality of the available non-covalent interactions.

The key principle at play is the competition between different hydrogen bond synthons. researchgate.net A synthon is a structural unit that can be formed by known intermolecular interactions. The most robust and predictable synthon in ureas is the one-dimensional N-H···O tape. However, the introduction of the pyridyl ring provides a strong, competitive N-H···N(pyridyl) synthon. The final structure is determined by which synthon, or combination of synthons, leads to the most stable crystal lattice. This selective formation of non-covalent bonds guides the self-assembly of the molecules into a well-defined, three-dimensional architecture, a process that can be modulated by external stimuli in some advanced systems. rsc.org The use of a pyridine-urea scaffold is a deliberate strategy in molecular design to create specific, predictable supramolecular structures. nih.govmdpi.com

Structure Property Relationships in N 2 Bromophenyl N 2 Pyridyl Urea Derivatives and Analogues

Design and Synthesis of Chemically Modified Analogues

The generation of analogues of N-(2-bromophenyl)-N'-(2-pyridyl)urea relies on established and innovative synthetic methodologies for creating unsymmetrical ureas. The fundamental approach involves the formation of the urea (B33335) linkage (-NH-CO-NH-) by coupling an amine precursor with an isocyanate or a synthetic equivalent.

Design Strategies: The design of chemically modified analogues typically focuses on several key areas:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to the bromophenyl ring to alter the electronic properties of the adjacent urea nitrogen.

Substitution on the Pyridyl Ring: Modifying the pyridine (B92270) ring to tune the basicity and coordination ability of the pyridine nitrogen.

Modification of the Urea Bridge: Replacing the N-H protons or altering the carbonyl group, though less common, can significantly impact hydrogen bonding capabilities.

Isosteric Replacement: Replacing the phenyl or pyridyl rings with other aromatic or heteroaromatic systems to probe the spatial and electronic requirements for specific interactions.

Synthetic Methodologies: The synthesis of pyridyl urea derivatives can be achieved through several reliable routes. A common laboratory-scale synthesis involves the reaction of 2-aminopyridine (B139424) with a phenyl isocyanate. To create the specific parent compound, 2-bromo-phenyl isocyanate would be reacted with 2-aminopyridine.

More advanced and versatile methods have been developed to access a wider range of derivatives. For instance, a protocol for preparing N,N-dialkyl-N′-(pyridin-2-yl)-ureas proceeds via an acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides. nih.gov This method allows for significant variation in the substitution pattern. nih.gov Another general approach for synthesizing unsymmetrical ureas utilizes an oxidative cross-coupling reaction of primary amides with secondary amines, facilitated by a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). mdpi.com

A multi-step synthesis for creating complex urea-containing ligands has also been reported, starting with functionalization of an aniline (B41778) derivative, followed by a series of transformations to build the urea core, and finally coupling with a desired phosphine (B1218219) chloride to yield a dialkylarylphosphine urea ligand. nih.gov Such multi-step routes offer high modularity, enabling the synthesis of a diverse library of analogues. nih.gov

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Isocyanate Addition | Aryl Isocyanate + Aminopyridine | Direct, common method for N,N'-disubstituted ureas. | General Knowledge |

| Acid-Catalyzed N-Oxide Reaction | Pyridine-N-oxide + Dialkylcyanamide | Effective for N,N-dialkyl-N'-(pyridin-2-yl)-ureas. | nih.gov |

| Oxidative Cross-Coupling | Primary Amide + Secondary Amine + PhI(OAc)₂ | Versatile for unsymmetrical urea synthesis. | mdpi.com |

| Multi-step Modular Synthesis | Functionalized Anilines, Phosgene (B1210022) Equivalents | Allows for construction of complex, multifunctional ligands. | nih.gov |

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The introduction of substituents onto the aromatic rings of this compound profoundly influences its chemical reactivity and selectivity. These effects are primarily electronic in nature, governed by the electron-donating or electron-withdrawing character of the added functional groups.

Electronic Effects: Substituents alter the electron density distribution across the entire molecule, with significant consequences for the urea moiety and the pyridyl nitrogen.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) on the phenyl ring decrease the electron density on the adjacent nitrogen atom. This makes the N-H proton more acidic and can influence the hydrogen-bonding capabilities of the urea. An EWG on the pyridine ring lowers the basicity of the pyridine nitrogen, affecting its ability to coordinate to metal ions. Studies on analogous systems show that strong EWGs like -CN can significantly alter the molecular electrostatic potential, creating more electropositive regions on the urea N-H protons and a more electronegative region around the substituent itself. nih.gov

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density on the adjacent nitrogen atom. This makes the N-H proton less acidic and enhances the basicity of the urea carbonyl oxygen. An EDG on the pyridine ring increases the basicity of the pyridine nitrogen, strengthening its coordination potential.

Impact on Reactivity: The altered electronic properties directly translate to changes in chemical behavior. For example, the nucleophilicity of the urea carbonyl oxygen and the pyridine nitrogen are tuned by these substituents. This is critical in the context of coordination chemistry, where the molecule acts as a ligand. A more electron-rich pyridine nitrogen will form stronger dative bonds to metal centers. Conversely, the acidity of the N-H protons is a key factor in anion binding, where the urea acts as a hydrogen-bond donor. Increasing the acidity of these protons through EWGs can lead to stronger interactions with anions. rsc.org

| Substituent Type (on Phenyl Ring) | Example | Effect on Urea N-H Acidity | Effect on Pyridine N Basicity | Impact on Reactivity |

|---|---|---|---|---|

| Strong Electron-Withdrawing | -NO₂ | Increase | No direct effect | Enhances H-bond donor ability for anion binding. |

| Moderate Electron-Withdrawing | -Br, -Cl | Slight Increase | No direct effect | Balances H-bond donation and ligand properties. |

| Electron-Donating | -CH₃, -OCH₃ | Decrease | No direct effect | Enhances basicity of urea carbonyl. |

| Strong Electron-Withdrawing (on Pyridyl Ring) | -CN | No direct effect | Decrease | Weakens coordination to metal centers. |

| Electron-Donating (on Pyridyl Ring) | -CH₃ | No direct effect | Increase | Strengthens coordination to metal centers. |

Influence of Structural Modifications on Ligand Binding and Coordination Behavior

The N-(2-pyridyl)urea framework is an excellent N,O-bidentate chelating ligand. nih.gov The pyridine nitrogen and the adjacent urea carbonyl oxygen can coordinate to a single metal center, forming a stable five-membered ring. The specific structure of the this compound molecule, along with its analogues, dictates how it interacts with metal ions and anions.

Anion Binding: A key feature of the diarylurea motif is its ability to act as a neutral receptor for anions through hydrogen bonding. The two N-H protons of the urea group are effective hydrogen-bond donors. In Ag(I) complexes of ureidopyridyl ligands, the metal-bound ligand cation, [Ag(L)₂]⁺, interacts with oxo-anions like nitrate (B79036) or acetate. rsc.org These interactions are often characterized by a recurring R²₂(8) hydrogen-bonding motif where the anion is bound by both urea N-H groups. rsc.org Modifications that increase the acidity of the N-H protons, such as the introduction of electron-withdrawing groups on the phenyl ring, are expected to enhance the strength of this anion binding. The geometry of the ligand can also create specific binding pockets, as seen in a nitrate complex where the anion is chelated within a 'pincer' arrangement formed by the silver complex. rsc.org

| Interaction Type | Binding Site on Ligand | Key Structural Feature | Example | Reference |

|---|---|---|---|---|

| Metal Chelation | Pyridine Nitrogen, Carbonyl Oxygen | N,O-bidentate coordination | Formation of Cu(II) complexes | nih.gov |

| Anion Binding | Urea N-H protons | Hydrogen bond donation | Binding of NO₃⁻ or CH₃COO⁻ by Ag(I) complexes | rsc.org |

| Supramolecular Assembly | Urea N-H, Carbonyl Oxygen | Intermolecular hydrogen bonding | Formation of chain-like structures in the solid state | rsc.org |

Tuning of Non-Biological Application Performance through Structural Variation

The ability to systematically modify the structure of this compound and its analogues allows for the fine-tuning of their performance in various non-biological applications, particularly in catalysis and chemical sensing.

Catalysis: The coordination complexes of pyridyl urea derivatives are promising candidates for catalysis. The ligand's structure can be tailored to modulate the properties of the coordinated metal center. For example, in palladium-catalyzed cross-coupling reactions, ligands incorporating a urea functionality have been successfully applied. nih.gov

Tuning Lewis Acidity: Introducing electron-withdrawing substituents to the ligand framework can increase the Lewis acidity of the metal center, potentially enhancing its catalytic activity for reactions that benefit from electrophilic activation.

Steric Control: Adjusting the steric bulk on the ligand, for instance by adding large groups to the phenyl or pyridyl rings, can influence the selectivity of a catalytic reaction by controlling substrate access to the active site.

Anion Sensing and Recognition: The strong and often selective anion binding capability of diarylurea-based ligands makes them suitable for use as anion sensors. rsc.org Performance can be tuned by:

Enhancing Binding Affinity: As discussed, electron-withdrawing groups on the phenyl ring increase the acidity of the N-H protons, leading to stronger binding of anions. This can improve the sensitivity of a sensor.

Achieving Selectivity: By modifying the geometry of the ligand, a pre-organized binding cavity can be created that is specific for an anion of a certain size and shape. For example, linking two pyridyl-urea units could create a macrocyclic receptor with high selectivity for a particular anion.

The performance of these systems can be monitored through various techniques. For anion binding, changes in NMR chemical shifts or a colorimetric/fluorometric response upon anion coordination can be used for detection. For catalysis, product yield and turnover frequency are key performance metrics.

| Application | Structural Modification | Mechanism of Performance Tuning | Expected Outcome |

|---|---|---|---|

| Homogeneous Catalysis | Add electron-withdrawing groups to ligand | Increases Lewis acidity of the coordinated metal catalyst | Enhanced catalytic activity/rate |

| Homogeneous Catalysis | Increase steric bulk near the metal center | Controls substrate approach to the active site | Improved reaction selectivity (e.g., regioselectivity) |

| Anion Sensing | Add electron-withdrawing groups to phenyl ring | Increases acidity of urea N-H protons for stronger H-bonds | Higher binding affinity and sensor sensitivity |

| Anion Sensing | Create a macrocyclic analogue | Forms a pre-organized cavity of a specific size/shape | Higher selectivity for a target anion |

Future Research Directions and Emerging Perspectives on N 2 Bromophenyl N 2 Pyridyl Urea

Exploration of Novel Synthetic Pathways

The conventional synthesis of unsymmetrical ureas often involves hazardous reagents like isocyanates. nih.gov Future research is focused on developing safer, more efficient, and versatile synthetic routes. The synthesis of N,N'-disubstituted unsymmetrical ureas is of great importance, particularly in medicinal chemistry. nih.gov

Promising alternative pathways that could be adapted for N-(2-bromophenyl)-N'-(2-pyridyl)urea include:

Catalytic C-N Cross-Coupling: Palladium-catalyzed methods have been developed for the synthesis of unsymmetrical N,N′-diaryl ureas, allowing for the coupling of various (hetero)aryl halides and ureas in good to excellent yields. nih.gov This approach could involve reacting 2-bromophenyl halides with a protected 2-pyridylurea or vice-versa.

Metal-Free Coupling Reactions: The use of hypervalent iodine reagents, such as Phenyliodine diacetate (PhI(OAc)₂), facilitates the coupling of amides and amines under mild, metal-free conditions. mdpi.comresearchgate.net This strategy avoids toxic transition metal catalysts and often proceeds without the need for high temperatures or inert atmospheres. mdpi.com

Carbonyl Sulfide (B99878) (COS) Chemistry: A novel, catalyst-free method utilizes carbonyl sulfide (COS) to selectively synthesize unsymmetrical ureas from two different amines. rsc.orgrsc.org This technique has overcome previous limitations, enabling reactions between aromatic primary amines (like 2-aminopyridine) and other primary amines (like 2-bromoaniline) with high selectivity, regulated by factors like temperature and substrate ratios. rsc.orgrsc.org

Iridium-Catalyzed C-H Amidation: A modern approach involves the iridium-catalyzed C-H amidation using carbamoyl (B1232498) azides as the nitrogen source, which produces dinitrogen as the only byproduct. acs.org

Safer Isocyanate Alternatives: Research into stable substitutes for hazardous isocyanates has yielded promising results. One such method involves the reaction of sulfonamides with diphenyl carbonate (DPC) and 4-dimethylaminopyridine (B28879) (DMAP) to generate stable intermediates that react with amines to form the desired urea (B33335). mdpi.comnih.gov Another green approach is the nucleophilic addition of amines to potassium isocyanate in water, which is a simple and efficient method that often avoids the need for silica (B1680970) gel purification. rsc.org

| Synthetic Pathway | Key Reagents/Catalysts | Advantages | Potential Challenges |

| Pd-Catalyzed Cross-Coupling | Palladium catalyst, (Hetero)aryl halide, Urea | High yields, Broad substrate scope nih.gov | Metal contamination, Catalyst cost |

| Hypervalent Iodine Mediation | PhI(OAc)₂ | Metal-free, Mild conditions mdpi.com | Stoichiometric use of reagent, Byproduct removal |

| Carbonyl Sulfide (COS) Route | COS, Two different amines | Catalyst-free, High selectivity rsc.orgrsc.org | Handling of gaseous COS, H₂S byproduct management |

| Iridium-Catalyzed Amidation | Iridium/Silver catalyst, Carbamoyl azide | High efficiency, N₂ as sole byproduct acs.org | Use of azides, Catalyst cost |

| Aqueous Isocyanate Route | Potassium isocyanate, Water | Green solvent, Simple workup rsc.org | Limited to water-tolerant substrates |

Application of Advanced In-Situ Characterization Techniques

To optimize synthetic pathways and gain deeper mechanistic insights, future research will increasingly rely on advanced in-situ characterization techniques. These methods allow for real-time monitoring of the reaction, providing data on reaction kinetics, intermediate species, and catalyst behavior. energy-proceedings.orgresearchgate.net

For the synthesis of this compound, the following techniques are particularly relevant:

In-Situ Spectroscopy (FTIR, Raman, ATR-SEIRAS): Techniques like Attenuated Total Reflection Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) and in-situ Raman spectroscopy can detect the formation of key bonds in real-time. acs.org For instance, monitoring the emergence of bands corresponding to C–N and N–C–N bonds would confirm urea formation and help elucidate the reaction mechanism. acs.org

In-Situ X-ray Techniques (XRD, XAS): In-situ X-ray Diffraction (XRD) can monitor the structural transformation of catalytic species during the reaction. energy-proceedings.org In-situ X-ray Absorption Spectroscopy (XAS) is powerful for probing the local coordination environment and dynamic changes of a catalyst's active site, correlating its structure with its activity. acs.org

Reaction Calorimetry: This technique measures the heat flow of a reaction in real-time, providing critical data for safety assessment, scale-up, and understanding reaction kinetics.

| Technique | Information Provided | Application to Target Compound Synthesis |

| In-Situ FTIR/Raman | Real-time functional group analysis, Intermediate identification acs.org | Tracking the disappearance of amine reactants and appearance of urea C=O and N-H stretches. |

| In-Situ XAS/XANES | Catalyst oxidation state, Local coordination environment acs.org | Elucidating the mechanism of catalytic cycles (e.g., Pd, Ir) by observing the metal center. |

| In-Situ XRD | Crystalline phase transformations of catalysts energy-proceedings.org | Monitoring the stability and active phases of heterogeneous catalysts under reaction conditions. |

| Reaction Calorimetry | Heat flow, Reaction kinetics, Enthalpy | Determining thermodynamic and kinetic parameters for safe and efficient process scale-up. |

Development of Highly Efficient Catalytic Systems

The development of highly efficient catalysts is central to creating more economical and sustainable synthetic processes. For this compound, research is trending towards systems that offer high turnover numbers, selectivity, and operation under mild conditions.

Transition Metal Catalysis: Beyond the palladium systems already mentioned, iridium-based catalysts have shown promise for C-N bond formation. nih.govacs.org Future work could focus on optimizing ligand design for these metal centers to enhance reactivity and selectivity for the specific substrates (2-bromoaniline and 2-aminopyridine).

Electrocatalysis: A forward-looking approach is the direct electrochemical synthesis of ureas. Researchers have demonstrated the electrocatalytic synthesis of urea from nitrate (B79036) and CO₂ using novel nanocatalysts like indium hydroxide (B78521) (In(OH)₃) under ambient conditions. acs.orgspringernature.com Adapting such a system for substituted ureas would represent a significant leap in green synthesis.

Catalyst-Free Systems: As noted, methods using COS or reactions in water can proceed without a catalyst, which is highly desirable for reducing costs and preventing product contamination with residual metals. rsc.orgrsc.orgrsc.org Fine-tuning these systems to maximize yield for specific aryl/heteroaryl ureas is a key research direction.

Integration into Advanced Functional Materials (e.g., MOFs, COFs)

The unique structure of this compound, featuring multiple coordination and hydrogen-bonding sites, makes it an excellent candidate as a building block (linker or ligand) for advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netescholarship.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridyl nitrogen in this compound is an excellent coordination site for metal ions (e.g., Zn(II), Cu(II)), while the two N-H groups of the urea moiety are potent hydrogen-bond donors, capable of interacting with counter-anions or solvent molecules to direct the final framework architecture. researchgate.netresearchgate.netmdpi.com The bromo-phenyl group offers a site for potential post-synthetic modification, allowing for the tuning of the MOF's properties.

Covalent Organic Frameworks (COFs): COFs are porous crystalline polymers built from organic linkers connected by strong covalent bonds. tcichemicals.com Recently, the first urea-linked COFs were synthesized, demonstrating that the urea functionality can be used to create flexible and dynamic 2D structures. escholarship.orgnih.gov this compound could be explored as a linker in combination with aldehyde-functionalized monomers to form new imine- or β-ketoenamine-based COFs, where the urea group imparts specific properties and the pyridyl and bromo-phenyl groups offer sites for further functionalization. tcichemicals.com

| Functional Group | Role in MOF Construction | Role in COF Construction |

| Pyridyl Nitrogen | Coordination to metal centers researchgate.netrsc.org | Potential site for post-synthetic metalation or catalysis. |

| Urea (-NH-CO-NH-) | Strong hydrogen-bond donor, anion binding, directing framework assembly researchgate.net | Forms flexible covalent linkages, enables dynamic framework behavior escholarship.orgnih.gov |

| 2-Bromophenyl Group | Steric influence on framework topology, site for post-synthetic modification (e.g., Suzuki coupling) | Can be used to tune electronic properties and interlayer spacing. |

Sustainability Considerations and Green Chemistry in Synthesis and Application

Aligning the synthesis and use of this compound with the principles of green chemistry is a critical future objective. This involves a holistic approach to minimize environmental impact throughout the molecule's lifecycle.

Key strategies include:

Atom Economy and Waste Reduction: Employing catalytic methods, such as Pd-catalyzed cross-coupling or electrocatalysis, improves atom economy over stoichiometric reactions. nih.govspringernature.com Catalyst-free methods are even more ideal in this regard. rsc.org

Use of Safer Solvents and Reagents: Shifting away from hazardous phosgene- or isocyanate-based routes towards alternatives like DPC, COS, or aqueous potassium isocyanate significantly enhances process safety. rsc.orgmdpi.comrsc.org Conducting reactions in water instead of volatile organic solvents is a primary goal. rsc.org

Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures reduces energy consumption. mdpi.com Electrosynthesis powered by renewable electricity offers a pathway to decarbonize the production process. springernature.comresearchgate.net

Renewable Feedstocks: A long-term vision for "green urea" involves using carbon dioxide captured from the air or biomass as a C1 feedstock and producing necessary precursors like ammonia (B1221849) from green hydrogen. researchgate.netrsc.org While challenging for a specialized substituted urea, these principles guide the development of more sustainable upstream processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-bromophenyl)-N'-(2-pyridyl)urea, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound can be synthesized via urea-forming reactions between 2-bromoaniline and 2-aminopyridine derivatives. A common approach involves coupling isocyanates or carbodiimides with amines under inert conditions. Optimization includes controlling stoichiometry (1:1 molar ratio of reactants), solvent selection (e.g., THF or DMF for solubility), and temperature (60–80°C for 12–24 hours). Catalysts like triethylamine or DMAP may enhance reactivity. Purity is confirmed via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- FT-IR : Identifies urea carbonyl stretches (~1640–1680 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹).

- NMR : ¹H NMR reveals aromatic protons (δ 7.0–8.5 ppm) and urea NH signals (δ 8.0–9.5 ppm). ¹³C NMR confirms carbonyl carbons (~155–160 ppm).

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., ~57° observed in analogous urea derivatives) and hydrogen-bonding networks in the crystal lattice .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., CDK1/CDK2 inhibition studies via fluorescence polarization).

- Antimicrobial Activity : Broth microdilution assays (MIC determination against bacterial/fungal strains).

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., IC₅₀ calculations). Dose-response curves and positive controls (e.g., doxorubicin) are critical for validation .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking : Use software like AutoDock Vina to model binding poses in target active sites (e.g., CDK2 ATP-binding pocket). Key parameters include grid box size (20–25 Å) and exhaustiveness (~50 runs).

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze RMSD, RMSF, and hydrogen-bond occupancy. Compare with experimental IC₅₀ values for validation .

Q. What role does DFT computational analysis play in understanding its electronic properties and reactivity?

- Methodological Answer :

- Electronic Structure : Calculate HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) to predict charge transfer and redox behavior.

- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites for functionalization.

- Non-Covalent Interactions : NCI plots (Multiwfn) map π-π stacking or halogen bonding between aromatic rings .

Q. How can discrepancies in reported biological activity data be resolved across studies?

- Methodological Answer :

- Source Analysis : Verify compound purity (HPLC ≥95%) and storage conditions (e.g., desiccated at −20°C).

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors.

- Structural Analogues : Compare with derivatives (e.g., N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea) to isolate substituent effects. Cross-validate using orthogonal methods like SPR or ITC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.